
4-Méthylnicotinate d’éthyle
Vue d'ensemble
Description
Ethyl 4-methylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methylnicotinate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an ester functional group, which is a carbonyl adjacent to an ether linkage .
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de composés hétérocycliques
Le 4-méthylnicotinate d’éthyle est un composé hétérocyclique qui joue un rôle important en chimie médicinale. Il est utilisé dans la synthèse de divers composés hétérocycliques d’importance médicale, qui constituent l’épine dorsale de nombreux produits pharmaceutiques .
Pharmacologie : Dérivés de la pipéridine
En pharmacologie, le this compound est utilisé dans la synthèse de dérivés de la pipéridine. Ces dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, y compris les agents anticancéreux et les médicaments pour le traitement de la maladie d’Alzheimer .
Synthèse organique : Réactif dans la construction de molécules complexes
Ce composé agit comme un réactif clé dans la synthèse de molécules organiques complexes. Son rôle en synthèse organique est crucial pour la construction de molécules ayant des applications thérapeutiques potentielles.
Activation enzymatique : Modulation de l’efficacité biologique
Des recherches suggèrent que le this compound pourrait influencer l’efficacité biologique des enzymes. Il peut servir de modulateur dans l’activation enzymatique, ce qui est essentiel pour divers processus biochimiques .
Biochimie : Synthèse de dérivés de l’indole
Le this compound est impliqué dans la synthèse de dérivés de l’indole, qui possèdent des activités biologiques à large spectre et des applications cliniques. Ces dérivés sont essentiels au développement de nouveaux agents thérapeutiques .
Applications industrielles : Fabrication de produits chimiques
Cette substance a des applications industrielles dans la fabrication de produits chimiques et alimentaires. Elle est utilisée comme intermédiaire dans la formulation de mélanges et les processus de reconditionnement .
Mécanisme D'action
Target of Action
Ethyl 4-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s role in peripheral vasodilation is thought to enhance local blood flow at the site of application .
Mode of Action
The mode of action of Ethyl 4-methylnicotinate involves its interaction with peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Ethyl 4-methylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-methylnicotinate involve the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that following topical administration, ethyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound’s ADME properties may be influenced by its topical administration and its interaction with peripheral blood capillaries.
Result of Action
The result of Ethyl 4-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s role in peripheral vasodilation, which enhances local blood flow at the site of application .
Action Environment
The action, efficacy, and stability of Ethyl 4-methylnicotinate can be influenced by environmental factors. For instance, the release of this substance into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid . These factors can potentially affect the action and efficacy of Ethyl 4-methylnicotinate.
Analyse Biochimique
Biochemical Properties
Ethyl 4-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, resulting in the formation of nicotinic acid and ethanol . This interaction is crucial for its biochemical activity, as the hydrolysis product, nicotinic acid, is involved in various metabolic pathways.
Cellular Effects
Ethyl 4-methylnicotinate has been observed to influence various cellular processes. It affects cell signaling pathways by acting as a vasodilator, increasing blood flow to specific areas . This compound also impacts gene expression and cellular metabolism by modulating the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and energy production . Additionally, Ethyl 4-methylnicotinate has been shown to have anti-inflammatory effects on certain cell types .
Molecular Mechanism
The molecular mechanism of Ethyl 4-methylnicotinate involves its binding interactions with nicotinic acid receptors and esterases. Upon hydrolysis by esterases, the resulting nicotinic acid binds to its receptors, leading to the activation of downstream signaling pathways . This activation results in various physiological effects, including vasodilation and modulation of lipid metabolism . The compound also influences gene expression by acting on transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-methylnicotinate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that Ethyl 4-methylnicotinate can have sustained effects on cellular metabolism and gene expression, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of Ethyl 4-methylnicotinate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as vasodilation and anti-inflammatory properties . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
Ethyl 4-methylnicotinate is involved in metabolic pathways related to nicotinic acid metabolism. Upon hydrolysis, the resulting nicotinic acid enters the NAD+ biosynthesis pathway, which is essential for cellular energy production and redox reactions . The compound also interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in NAD+ biosynthesis .
Transport and Distribution
Within cells and tissues, Ethyl 4-methylnicotinate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and muscles .
Subcellular Localization
Ethyl 4-methylnicotinate is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with specific enzymes and receptors within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations .
Propriétés
IUPAC Name |
3-(1-ethoxyethenyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-4-12-9(3)10-7-11-6-5-8(10)2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZBDBCYHXKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C=CN=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627894 | |
| Record name | 3-(1-Ethoxyethenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55314-29-9 | |
| Record name | 3-(1-Ethoxyethenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




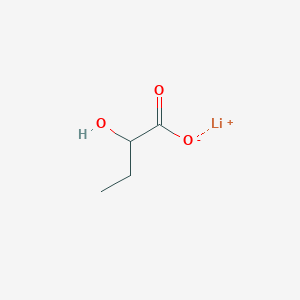

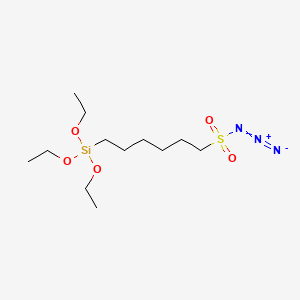

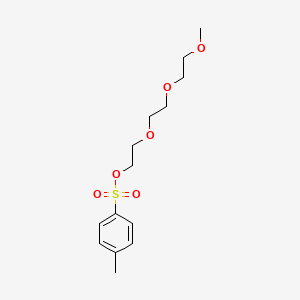

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
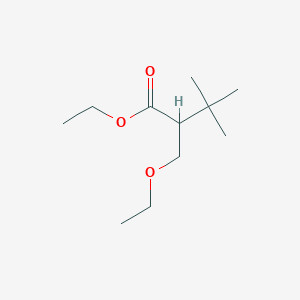
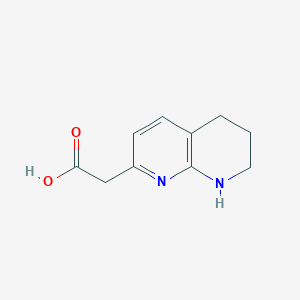
![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)


